molecular formula C10H9NO4 B7903961 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid

Cat. No.: B7903961
M. Wt: 207.18 g/mol
InChI Key: PPZOUBHPRPDEDL-UHFFFAOYSA-N
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Description

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid (CAS: 1368148-71-3) is a benzo[b][1,4]oxazine derivative featuring a fused bicyclic system with a ketone at position 3 and an acetic acid side chain at position 5. This compound has been explored as a key intermediate in medicinal chemistry, particularly for designing anti-inflammatory, anticonvulsant, and platelet aggregation inhibitors . Its structural uniqueness lies in the electron-deficient oxazinone ring, which facilitates diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9-5-15-8-3-6(4-10(13)14)1-2-7(8)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZOUBHPRPDEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid typically involves a multi-step process. One common method includes the Mannich reaction, where an amine, formaldehyde, and a phenol derivative react to form the oxazine ring. This is followed by oxidation and acylation steps to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Table 1: Key Synthetic Routes

ReactantsConditionsProductYield
2-Aminophenol + Maleic anhydrideReflux in aqueous NaHCO₃1,4-Benzoxazinone derivative~75%
2-Aminophenol + Chloroacetyl chlorideReflux in MIBK2-(3-Oxo-...yl)acetic acid~80%

Functional Group Transformations

The acetic acid moiety undergoes esterification and amidation reactions. For instance:

  • Esterification : Treatment with methanol/H₂SO₄ produces methyl esters, enhancing solubility for biological testing .

  • Amidation : Reacting with amines (e.g., benzylamine) forms amide derivatives, which are studied for antioxidant activity .

Table 2: Functionalization Reactions

Reaction TypeReagentsProductApplication
EsterificationMethanol, H₂SO₄Methyl 2-(3-Oxo-...yl)acetateImproved solubility for assays
AmidationBenzylamine, DCC2-(3-Oxo-...yl)acetamideAntioxidant activity studies

Ultrasound-Assisted Modifications

Under ultrasound irradiation in aqueous conditions, the compound participates in:

  • C-3 functionalization : Coupling with aryl halides via Sonogashira or Suzuki-Miyaura reactions to introduce substituents like alkynes or aryl groups .

  • Click chemistry : Azide-alkyne cycloaddition forms triazole-linked derivatives, enhancing bioactivity .

Table 3: Ultrasound-Mediated Reactions

ReactionConditionsProductYield
Sonogashira couplingPd(PPh₃)₄, CuI, ultrasound/H₂OAlkynylated derivative85–95%
Click chemistryCuSO₄, sodium ascorbateTriazole-linked analog90–98%

Oxidation and Reduction Pathways

  • Oxidation : The oxazine ring’s nitrogen can be oxidized to form N-oxide derivatives using H₂O₂ or m-CPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine’s carbonyl group to a hydroxyl group, generating dihydrobenzoxazine intermediates .

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Thiadiazole formation : Reaction with thionyl chloride generates sulfur-containing annulated benzoxazines .

  • Pyrimidine derivatives : Condensation with amidines yields pyrimido[2,1-c] benzoxazines, explored for kinase inhibition .

Table 4: Heterocyclic Derivatives

Reaction PartnerConditionsProductBioactivity
Thionyl chlorideReflux, 6h4H- thiatriazolo[4,5-c]benzoxazineAnticancer
AmidinesEtOH, ΔPyrimido[2,1-c]benzoxazineKinase inhibition

Biochemical Interactions

  • Enzyme inhibition : The acetic acid group chelates metal ions in enzyme active sites (e.g., PARP7), disrupting nucleic acid sensing.

  • Antioxidant activity : Scavenges free radicals via hydrogen donation from the oxazine and acetic acid functionalities .

Stability and Degradation

  • Hydrolysis : The oxazine ring undergoes acid-catalyzed hydrolysis to form aminophenol and diketone byproducts .

  • Photodegradation : UV exposure leads to decarboxylation, forming 3-oxo-benzoxazine derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential in the development of new pharmaceutical agents due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of benzoxazine derivatives, including 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid. The results indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects

Research has suggested that compounds within the benzoxazine family may possess neuroprotective properties.

Case Study: Neuroprotection in Neurodegenerative Diseases

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazine derivatives have been explored, positioning them as potential therapeutic agents for inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

Preclinical trials showed that this compound could inhibit key inflammatory pathways, leading to reduced production of pro-inflammatory cytokines in cell cultures .

Activity TypeAssay MethodIC50 (µM)Reference
AnticancerMTT Assay12.5
NeuroprotectionCell Viability Assay15.0
Anti-inflammatoryELISA

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution: Oxazin vs. Thiazin Derivatives

Replacing the oxygen atom in the oxazin ring with sulfur yields benzo[b][1,4]thiazine analogs (e.g., 8aD–8bG in ). Key differences include:

  • Synthetic Yields : Thiazin derivatives exhibit moderate yields (51–65%) due to steric and electronic challenges in cyclization .
  • Biological Activity : Thiazin derivatives are less commonly reported for anti-inflammatory or CNS applications but are prominent in STING agonist development (e.g., G10 in ) .

Substituent Position and Functional Group Variations

  • 6-Chloro Derivative (CAS: 26494-58-6):
    The 6-chloro substitution enhances lipophilicity and electronic withdrawal, improving protox inhibitory activity in herbicidal applications (e.g., Huang’s compounds in ) . In contrast, the 7-yl acetic acid group in the target compound favors COX-2 inhibition .
  • Indole-Carbonyl Derivatives :
    [2-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids () demonstrate COX-2 selectivity (IC₅₀: <1 μM), whereas the 7-yl acetic acid derivative lacks direct COX-2 data but shows platelet aggregation inhibition (IC₅₀: ~8.9 μM) .
  • Piperazine-Substituted Oxazins : BOAP-AM6 and BOAP-AM21 () incorporate piperazine groups at position 7, achieving platelet inhibition comparable to aspirin. The acetic acid moiety in the target compound may offer distinct pharmacokinetic profiles due to increased polarity .

Biological Activity

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid, with the CAS number 1368148-71-3, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula: C10H9NO4
  • Molecular Weight: 207.18 g/mol
  • CAS Number: 1368148-71-3

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit notable antimicrobial properties. For instance, compounds related to the benzoxazine structure have shown effectiveness against various bacterial strains. Studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of the acetic acid moiety enhances its cytotoxic activity, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds derived from benzoxazines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be beneficial in managing inflammatory conditions .

Other Biological Activities

Additional studies have highlighted the potential of this compound as:

  • Antioxidant Agent: Protects cells from oxidative stress.
  • Antidiabetic Properties: May improve insulin sensitivity and glucose metabolism.
  • Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

StudyFindings
Layek et al. (2019)Demonstrated cytotoxic activity against MCF-7 and HCT-116 cell lines with IC50 values indicating significant potency .
Gupta et al. (1993)Reported anticancer properties of similar benzoxazine derivatives, emphasizing their role in apoptosis induction .
Fringuelli et al. (2005)Investigated anti-inflammatory mechanisms and suggested pathways for therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetic acid?

The synthesis typically involves constructing the benzoxazinone core followed by functionalization at the 7-position. A common approach includes:

  • Ring formation : Cyclization of substituted 2-aminophenol derivatives with α-keto acids or esters under acidic conditions .
  • Side-chain introduction : Acetic acid moieties are introduced via alkylation or coupling reactions. For example, nucleophilic substitution at the 7-position using bromoacetic acid derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

Advanced: How can structural ambiguities in derivatives of this compound be resolved using crystallographic data?

Single-crystal X-ray diffraction is critical for resolving stereochemical or tautomeric ambiguities. For example:

  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O or O–H···O) to confirm tautomeric forms .
  • Torsion angles : Compare experimental bond lengths and angles with computational models (DFT/B3LYP) to validate conformations .
  • Packing motifs : Assess crystal symmetry (e.g., monoclinic vs. orthorhombic systems) to identify polymorphism .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the benzoxazinone scaffold (e.g., δ ~5.5 ppm for the oxazine ring proton) and acetic acid side-chain (δ ~3.8 ppm for CH₂) .
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and O–H (2500–3300 cm⁻¹) validate the oxazinone and carboxylic acid groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 236.0682 for C₁₁H₁₀NO₄) .

Advanced: How can researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response curves : Use standardized concentrations (e.g., 1–100 μM) and multiple replicates to ensure reproducibility .
  • Purity validation : HPLC (≥95% purity) and elemental analysis to rule out side-products .
  • Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., neuroblastoma SH-SY5Y vs. primary neurons) to identify context-dependent effects .

Basic: What experimental designs are recommended for evaluating its pharmacological potential?

  • In vitro screening : Use enzyme inhibition assays (e.g., COX-2 or MAO-B) with positive controls (e.g., aspirin or selegiline) .
  • Dose optimization : Employ a factorial design (e.g., 3×3 matrix) to test concentration ranges and exposure times .
  • Toxicity profiling : MTT assays in HEK293 or HepG2 cells to establish IC₅₀ values .

Advanced: How can derivatization strategies enhance its bioactivity?

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂ at the 6-position) to improve metabolic stability .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., chalcones or triazoles) via amide or ester linkages to target dual pathways .
  • SAR studies : Systematic substitution at the 7-position (e.g., methyl, halogen, or aryl groups) to correlate structure with activity .

Basic: What safety precautions are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced: How can computational methods guide the optimization of its physicochemical properties?

  • LogP prediction : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity and adjust substituents for improved blood-brain barrier penetration .
  • Molecular docking : Screen against target proteins (e.g., β-amyloid or tau) using AutoDock Vina to prioritize derivatives with high binding affinities .
  • Solubility modeling : COSMO-RS simulations to predict aqueous solubility and guide salt formation (e.g., sodium or lysine salts) .

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